Dichloropropanedioic acid
CAS No.: 56857-23-9
Cat. No.: VC19595252
Molecular Formula: C3H2Cl2O4
Molecular Weight: 172.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56857-23-9 |
|---|---|
| Molecular Formula | C3H2Cl2O4 |
| Molecular Weight | 172.95 g/mol |
| IUPAC Name | 2,2-dichloropropanedioic acid |
| Standard InChI | InChI=1S/C3H2Cl2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) |
| Standard InChI Key | DUKLUIAXHKCMQI-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(C(=O)O)(Cl)Cl)O |
Introduction
Chemical Structure and Nomenclature
Molecular Configuration
The compound’s structure is derived from malonic acid (propanedioic acid), where the hydrogens on the central carbon are replaced by chlorine atoms. The IUPAC name is 2,2-dichloropropanedioic acid, reflecting the substitution pattern.
Structural Formula:
Stereochemical Considerations
Synthesis and Production
Hypochlorite-Mediated Chlorination
The primary synthesis route involves chlorinating malonic acid diesters using alkaline hypochlorite solutions (e.g., NaClO or Ca(ClO)₂) at pH ≥ 8 . For example:
-
Reaction Setup: Malonic acid diethyl ester is treated with sodium hypochlorite in dimethyl sulfoxide (DMSO) at 30°C.
-
Chlorination: The central methylene group undergoes substitution, forming 2,2-dichloromalonic acid diester.
-
Hydrolysis: Acidic hydrolysis of the ester yields dichloropropanedioic acid.
Key Reaction:
R = alkyl group (e.g., ethyl, methyl) .
Alternative Methods
-
Direct Chlorination: Gas-phase chlorination of malonic acid using Cl₂/FeCl₃ catalysts, though less efficient due to side reactions .
-
Electrochemical Methods: Emerging techniques using chloride ions as chlorinating agents under controlled potentials .
Physical Properties
Dichloropropanedioic acid is a crystalline solid at room temperature. Key properties include:
Chemical Properties
Acidity
The electron-withdrawing chlorine atoms significantly lower the pKa values compared to malonic acid:
| Compound | pKa₁ | pKa₂ |
|---|---|---|
| Malonic acid | 2.83 | 5.69 |
| Dichloropropanedioic acid | ~1.2–1.5 | ~4.8–5.2 |
Estimated based on chlorinated analogs .
Reactivity
-
Decarboxylation: Heated above 150°C, it loses CO₂ to form dichloroacetic acid .
-
Nucleophilic Substitution: Chlorine atoms can be replaced by amines or thiols under basic conditions .
-
Complexation: Forms stable complexes with metal ions (e.g., Fe³⁺, Cu²⁺), useful in catalysis .
Applications
Industrial Uses
-
Polymer Chemistry: Acts as a co-monomer in EPM/EPDM rubber production, enhancing crosslinking efficiency .
-
Flame Retardants: Incorporated into polycarbonates to improve fire resistance .
-
Electroplating Additives: Modifies chromium plating baths for smoother deposits .
Pharmaceutical Intermediates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume